
LDN-57444
Overview
Description
LDN-57444 is a cell-permeable, reversible, and competitive inhibitor of ubiquitin C-terminal hydrolase L1 (UCH-L1), a deubiquitinating enzyme (DUB) involved in protein turnover and cellular homeostasis. It exhibits a Ki of 0.4 µM for UCH-L1 and demonstrates ~28-fold selectivity over UCH-L3, a closely related isoform . By inhibiting UCH-L1, this compound reduces proteasome activity, increases ubiquitinated protein levels, and induces apoptosis. Its applications span cancer biology, neurodegenerative disease models, and reproductive studies, where it modulates oxidative stress, mitochondrial function, and signaling pathways like ERK1/2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LDN-57444 typically involves the following steps:
Formation of the Indolinone Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Chlorine Atoms: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Acetoxyimino Group: This step involves the reaction of the indolinone core with acetic anhydride and hydroxylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: The chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo-indolinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anti-Metastatic Effects
LDN-57444 has been investigated for its anti-invasive properties in cancer cells. Research indicates that it effectively reduces the invasive potential of malignant carcinoma cells, particularly in advanced oral squamous cell carcinoma and nasopharyngeal carcinoma. The compound operates by inhibiting UCH-L1 deubiquitinating activity, which plays a significant role in promoting metastasis .
Key Findings:
- Inhibition of UCH-L1 activity resulted in reduced migration of LMP1/UCH-L1-positive cancer cells.
- The compound demonstrated selective toxicity towards invasive carcinoma cells without affecting non-invasive counterparts .
Study | Cell Type | Concentration | Effect |
---|---|---|---|
OSCC, NP | 3 μM | Reduced HIF-1α levels, decreased cell migration | |
MDA-MB-436 | Various | Significant decrease in viable cell number and migration |
Impact on Hypoxia-Inducible Factors
This compound has shown to modulate the stability of HIF-1α (Hypoxia-Inducible Factor 1-alpha), a crucial factor in cancer progression under hypoxic conditions. Studies have reported that treatment with this compound leads to decreased HIF-1α levels, thereby suggesting its potential as an anti-cancer agent by disrupting the hypoxic response .
Effects on Oocyte Maturation
In reproductive biology, this compound has been studied for its effects on mouse oocyte maturation. The compound was found to significantly suppress oocyte maturation by increasing oxidative stress and impairing mitochondrial function .
Key Findings:
- Treatment with this compound led to reduced polar body extrusion rates and disrupted spindle body formation during oocyte maturation.
- Increased reactive oxygen species (ROS) levels were observed, indicating oxidative stress induced by the inhibitor .
Study | Oocyte Phase | Concentration | Effect |
---|---|---|---|
MII phase | 20 μM | Reduced polar body extrusion rate, increased ROS |
Viral Inhibition Applications
Recent studies have explored the potential of this compound in reducing SARS-CoV-2 viral infection. By inhibiting UCH-L1, the compound may interfere with viral replication processes, presenting a novel therapeutic avenue for COVID-19 treatment .
Case Study: Breast Cancer Models
In a study involving breast cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability and migration in UCH-L1 expressing cells. This highlights its specificity and potential as a therapeutic agent for UCH-L1 positive tumors .
Case Study: Cochlear Regeneration
Research indicates that this compound may promote transdifferentiation of supporting cells into hair cells within the cochlea by regulating the mTOR pathway, suggesting applications in regenerative medicine for hearing loss .
Mechanism of Action
The mechanism of action of LDN-57444 would depend on its specific biological target. For example, if it acts as a kinase inhibitor, it would likely bind to the ATP-binding site of the kinase, preventing phosphorylation of substrates.
Comparison with Similar Compounds
LDN-57444 vs. IMP-1710
IMP-1710 is another UCH-L1 inhibitor studied in neuroendocrine carcinomas (NEPC) and small-cell lung cancer (SCLC). Both inhibitors synergize with cisplatin, showing combination drug interaction (CDI) scores <1, indicating enhanced therapeutic efficacy. Unlike this compound, which exhibits dual pro- and anti-tumor effects depending on chemosensitivity (e.g., promoting growth in chemosensitive cells but suppressing it in chemoresistant ones), IMP-1710’s context-dependent roles remain less explored .
This compound vs. Covalent UCH-L1 Inhibitors (Compound 1/2)
A novel covalent inhibitor (Compound 1/2) from Mission Therapeutics demonstrates superior selectivity and potency, engaging UCH-L1 at nanomolar concentrations in cellular assays. Unlike this compound, which failed to inhibit UCH-L1 in intact cells in some studies , Compound 1/2 effectively suppressed idiopathic pulmonary fibrosis (IPF) phenotypes without cytotoxicity. Additionally, it showed robust antifibrotic activity, whereas this compound’s weak effects were attributed to off-target toxicity .
This compound vs. ML323
While this compound targets the ubiquitin-proteasome system, ML323 disrupts DNA repair pathways. This highlights the functional diversity among DUB inhibitors and underscores this compound’s specificity for UCH-L1-mediated processes .
Data Tables
Table 1: Biochemical and Functional Comparison of UCH-L1 Inhibitors
Table 2: Context-Dependent Effects of this compound in Cancer Models
Detailed Research Findings
Cancer Biology
- Nanoparticle formulations (LDN-POx) improved solubility and efficacy in vivo .
- Dual Role in Ovarian Cancer : In chemoresistant high-grade serous ovarian cancer (HGSOC), this compound synergized with carboplatin, reducing viability by 58–69%. Conversely, in chemosensitive cells, it paradoxically promoted survival .
Neurodegeneration
- Tau Phosphorylation : this compound increased tau phosphorylation at Ser199/202/396 in cortical neurons, linking UCH-L1 dysfunction to Alzheimer’s pathology .
Cardiovascular Studies
- Adverse Cardiac Outcomes : Post-myocardial infarction (MI), this compound worsened heart function and fibrosis, contrasting with its protective role in atrial fibrillation models .
Reproductive Biology
- Oocyte Maturation : this compound impaired spindle formation, reduced ERK1/2 protein levels, and increased oxidative stress, decreasing polar body extrusion rates from 85% (control) to 57% .
Biological Activity
LDN-57444 is a reversible competitive inhibitor of ubiquitin C-terminal hydrolase L1 (UCH-L1), which plays a crucial role in various cellular processes, including protein degradation and signaling pathways. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound primarily inhibits UCH-L1 with an IC50 value of approximately 0.88 μM, while also affecting UCH-L3 with a higher IC50 of about 25 μM . The inhibition of these deubiquitinating enzymes can lead to significant alterations in synaptic transmission and cellular apoptosis.
Key Findings:
- Caspase Activation : In rat insulinoma cells (INS 832/13), this compound induced apoptosis, characterized by increased caspase-3 activity at concentrations above 30 μM .
- Endoplasmic Reticulum Stress : The compound also triggered ER stress, indicated by nuclear CHOP expression in treated cells .
In Vivo Studies
This compound has been evaluated in various animal models, including APP/PS1 mice, to assess its impact on synaptic protein distribution and spine morphology. The compound was administered via intraperitoneal injection at a dosage of 0.4 mg/kg, leading to a rapid decrease in UCH-L1 activity and significant changes in neuronal structure .
Table 1: Summary of In Vivo Effects of this compound
Study Model | Dosage | Observations |
---|---|---|
APP/PS1 Mice | 0.4 mg/kg | Altered synaptic protein distribution |
Ang II-infused Mice | 40 µg/kg | Reduced atrial fibrillation inducibility |
C57BL/6 Mice | Daily for 3 weeks | Decreased inflammatory markers and ROS production |
Case Study: Atrial Fibrillation (AF) Model
In a study involving Ang II-infused C57BL/6 mice, this compound treatment reduced the incidence of AF from 77.8% to 57.1% compared to vehicle-treated controls. Additionally, the duration of AF episodes was significantly lower in the LDN-treated group .
Table 2: Effects of this compound on Atrial Fibrillation
Treatment | AF Inducibility (%) | Duration of AF (seconds) |
---|---|---|
Vehicle | 77.8 | Increased |
This compound | 57.1 | Significantly reduced |
Implications for Disease Models
Research indicates that this compound may have therapeutic potential in conditions characterized by UCH-L1 dysregulation, such as neurodegenerative diseases and cardiac disorders. Its ability to modulate inflammation and fibrosis pathways makes it a candidate for further exploration in chronic disease management.
Key Molecular Pathways Affected:
Properties
CAS No. |
668467-91-2 |
---|---|
Molecular Formula |
C17H11Cl3N2O3 |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
[(E)-[5-chloro-1-[(2,5-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate |
InChI |
InChI=1S/C17H11Cl3N2O3/c1-9(23)25-21-16-13-7-12(19)3-5-15(13)22(17(16)24)8-10-6-11(18)2-4-14(10)20/h2-7H,8H2,1H3/b21-16+ |
InChI Key |
OPQRFPHLZZPCCH-LTGZKZEYSA-N |
SMILES |
CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=C(C=CC(=C3)Cl)Cl |
Isomeric SMILES |
CC(=O)O/N=C/1\C2=C(C=CC(=C2)Cl)N(C1=O)CC3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=C(C=CC(=C3)Cl)Cl |
Appearance |
Solid powder |
Pictograms |
Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C30 compound LDN 57444 LDN-57444 LDN57444 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.